2,2-Dimethyl-6-acetylchroman
Overview
Description
“2,2-Dimethyl-6-acetylchroman” is a chemical compound with the molecular formula C13H16O2 . It is a type of chroman, a class of chemicals that are derivatives of chromene .
Synthesis Analysis
The synthesis of “this compound” or similar compounds often involves complex organic reactions. For instance, one study describes the synthesis of 2,2-dimethylchromene derivatives as potential antifungal agents . Another study discusses the application of acyl Meldrum’s acid derivatives in organic synthesis . A third study presents the asymmetric synthesis of four stereoisomers of 2,2-dimethyl-3-hydroxy-4 .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For example, one study presents the crystal and molecular structure analysis of 2,6-dimethyl-3-acetyl-5-carbomethoxy-4-phenyl-1,4-dihydropyridine . Another study discusses the physicochemical properties of four molecular complexes containing the proton acceptor molecule, 6,6′-dimethyl-2,2′-bipyridyl .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. One study discusses the stereochemical analysis of benzil reduction , while another study presents the process optimization with acid functionalised activated carbon derived from corncob for production of 4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane and 5-hydroxy-2,2-dimethyl-1,3-dioxane .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, one study presents the computational study of physicochemical, optical, and thermodynamic properties of 2,2-dimethylchromene derivatives . Another study discusses physical and thermal analysis methods .Scientific Research Applications
Insulin Release and Smooth Muscle Relaxation
4,6-Disubstituted 2,2-dimethylchromans, including variants like 2,2-dimethyl-6-acetylchroman, are recognized for their ability to influence ATP-sensitive potassium channels. These channels play a crucial role in regulating insulin release from pancreatic β-cells and in the relaxation of vascular smooth muscle cells. Research has shown that alterations in the substituents of 2,2-dimethylchromans can significantly affect their impact on inhibiting insulin release and inducing vasorelaxant activity. These findings suggest potential applications in controlling insulin levels and vascular smooth muscle tone (Pirotte et al., 2017).
Antiobesity Properties
6-Acetyl-2,2-dimethylchroman-4-one, a compound related to this compound, has demonstrated antiobesity effects. In a study on human bone marrow-derived mesenchymal stromal cells (hBM-MSCs), this compound was found to reduce lipid accumulation and downregulate key adipogenic markers, potentially offering a novel approach to combat obesity (Karadeniz et al., 2020).
Synthesis and Chemical Properties
The synthesis, structural, and vibrational properties of 6-acetyl-2,2-dimethyl-chromane, closely related to this compound, have been characterized. Understanding these properties is crucial for potential applications in various fields, including pharmaceuticals and material science (Lizarraga et al., 2014).
Antimicrobial Activity
Derivatives of 2,2-dimethylchroman, such as 6-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,2-dimethylchroman-7-ol, have been synthesized and exhibited significant antimicrobial activity. These findings indicate potential applications in the development of new antimicrobial agents (Dongamanti et al., 2015).
Anti-Platelet Aggregation
Compounds like 6-acetyl-2,2-dimethylchroman-4-one show promising anti-platelet aggregation activity. This suggests potential applications in the prevention and treatment of cardiovascular diseases where platelet aggregation plays a significant role (Lin et al., 2000).
Safety and Hazards
The safety data sheet for “2,2-Dimethyl-6-acetylchroman” provides information about its hazards. It mentions that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, fatal if inhaled, may cause damage to organs through prolonged or repeated exposure if inhaled, and is toxic to aquatic life with long-lasting effects .
Properties
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXTFUVMPVXBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954124 | |
Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32333-31-6 | |
Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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